molecular formula C8H11NO4S B3059005 4-(2-Furylsulfonyl)morpholine CAS No. 936083-22-6

4-(2-Furylsulfonyl)morpholine

Cat. No.: B3059005
CAS No.: 936083-22-6
M. Wt: 217.24 g/mol
InChI Key: SDUKCHYXUOCDKC-UHFFFAOYSA-N
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Description

4-(2-Furylsulfonyl)morpholine is an organic compound with the molecular formula C8H11NO4S. It features a morpholine ring substituted with a furylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furylsulfonyl)morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative of furan. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include morpholine, 2-furylsulfonyl chloride, and a base such as triethylamine .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Furylsulfonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Furylsulfonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Furylsulfonyl)morpholine involves its interaction with specific molecular targets. The furylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Furylsulfonyl)morpholine is unique due to the presence of the furylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other morpholine derivatives that may lack such functional groups .

Properties

IUPAC Name

4-(furan-2-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c10-14(11,8-2-1-5-13-8)9-3-6-12-7-4-9/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUKCHYXUOCDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640493
Record name 4-(Furan-2-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936083-22-6
Record name 4-(Furan-2-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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